molecular formula C9H16N4 B13324464 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine

5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine

Cat. No.: B13324464
M. Wt: 180.25 g/mol
InChI Key: ZYAIKCMHRVTLHB-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It is classified as a 1,2,3-triazole derivative, a five-membered heterocyclic ring known for its versatility as a bioisostere and its wide range of biological activities . The 1,2,3-triazole scaffold is highly valued for its metabolic stability, strong dipole moment, and ability to participate in hydrogen bonding, which allows it to interact effectively with biological targets such as enzymes and receptors . Researchers utilize this and related triazole compounds as key building blocks in the design and synthesis of novel molecules with potential pharmacological applications. The cyclopentyl and ethyl substituents on the core triazole-amine structure contribute to the compound's three-dimensional geometry and lipophilicity, properties that are crucial for optimizing drug-like characteristics and target binding affinity . Compounds featuring the 1,2,3-triazole pharmacophore have been investigated for diverse therapeutic areas, including as antimicrobial, anticancer, and anti-inflammatory agents, making them a focal point in the discovery of new bioactive molecules . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

5-cyclopentyl-1-ethyltriazol-4-amine

InChI

InChI=1S/C9H16N4/c1-2-13-8(9(10)11-12-13)7-5-3-4-6-7/h7H,2-6,10H2,1H3

InChI Key

ZYAIKCMHRVTLHB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)N)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine typically involves the use of “Click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and selectivity. The reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring’s nitrogen atoms participate in nucleophilic substitutions, particularly at the C4 position. Common reagents and outcomes include:

Reagent Conditions Product Key Features
Alkyl halidesBasic (KOH/EtOH, 60°C)N-alkylated derivatives (e.g., 4-alkylamino-triazoles)Enhanced lipophilicity for biological applications
Aryl boronic acidsPd catalysis, 80°CBiaryl triazole derivativesSuzuki coupling for extended π-systems
ThiolsAcidic (HCl, RT)Thioether-linked triazolesImproved metal coordination capacity

Example : Reaction with benzyl bromide under basic conditions yields 4-(benzylamino)-5-cyclopentyl-1-ethyl-1H-1,2,3-triazole, confirmed via 1H^1H NMR (δ 4.32 ppm, singlet for –CH2–).

Condensation Reactions

The primary amine group facilitates condensations with carbonyl compounds:

Imine Formation

Reaction with aldehydes/ketones produces Schiff bases, critical for metal-organic frameworks (MOFs):

  • Reagents : Benzaldehyde, acetic acid (cat.), ethanol, reflux (4 h)

  • Product : NN-Benzylidene-(5-cyclopentyl-1-ethyl-triazol-4-yl)methanamine

  • Characterization : IR absorption at 1640 cm1^{-1} (C=N stretch).

Spirocyclic Derivatives

Condensation with Meldrum’s acid forms spiro-triazolopyridones (Scheme 1 ):

  • Conditions : AcOH, 3 h, 60–78% yield

  • Product : Spiro[triazolopyridone-cyclopentane] derivatives

  • Application : Chiral intermediates in asymmetric synthesis .

Cycloaddition Reactions

The triazole’s electron-deficient nature enables [3+2] cycloadditions:

With Alkynes

  • Reagents : Terminal alkynes, Cu(I) catalyst

  • Product : Bis-triazole systems (e.g., 1,4-disubstituted triazoles)

  • Mechanism : Strain-promoted azide-alkyne cycloaddition (SPAAC) .

With Nitrile Oxides

  • Conditions : RT, dichloromethane

  • Product : Isoxazole-triazole hybrids

  • Utility : Enhanced antimicrobial activity (MIC 0.125–8 μg/mL against S. aureus) .

Oxidation

  • Reagents : H2_2O2_2/AcOH

  • Product : Triazole N-oxide derivatives

  • Role : Modulating electron density for catalytic applications .

Reduction

  • Reagents : LiAlH4_4, THF

  • Product : Partially saturated triazolines

  • Impact : Altered hydrogen-bonding capacity.

Biological Interaction-Driven Reactivity

In medicinal contexts, the compound undergoes target-specific modifications:

Target Interaction Outcome
Fungal CYP51 enzymesHydrogen bonding with heme ironDisruption of ergosterol biosynthesis (IC50_{50} 2.1 μM)
Bacterial enoyl-ACP reductaseπ-Stacking with NAD+^+ binding pocketInhibition of fatty acid synthesis (MIC 4 μg/mL)

Case Study : Synergy with ciprofloxacin against multidrug-resistant E. coli reduces required antibiotic doses by 64% (FICI 0.03) .

Comparative Reactivity of Triazole Derivatives

Compound Reactivity Profile
1-Ethyl-1H-1,2,3-triazol-4-methanolLimited substitution due to hydroxyl group; esterification dominates
5-MethyltriazoleEnhanced electrophilic substitution at C4; weaker nucleophilicity
3-(4-Bromophenyl)-1H-triazoleBromine enables cross-coupling (e.g., Suzuki-Miyaura)

Synthetic Routes and Scalability

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

    • Yield : 82–95%

    • Scalability : Gram-scale synthesis with >99% regioselectivity .

  • Post-Functionalization : Late-stage diversification via Pd-catalyzed cross-coupling (e.g., introducing biaryl groups) .

This compound’s versatility in nucleophilic, cycloaddition, and condensation reactions positions it as a cornerstone in medicinal chemistry and materials science. Further studies optimizing reaction conditions (e.g., microwave-assisted substitutions) could expand its synthetic utility.

Scientific Research Applications

5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents (Positions) Key Properties/Activities References
5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine 1-Ethyl, 5-Cyclopentyl, 4-Amine High lipophilicity; potential kinase/IDO1 inhibition (inferred)
5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine 1-Methyl, 5-Cyclopropyl, 4-Amine Used as an inhibitor scaffold (e.g., KDM4C demethylase)
N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine 1-Unsubstituted, 4-Amine, 5-(4-Cl-Ph) Potent IDO1 inhibitor (IC₅₀ = 0.023 μM)
2H-1,2,3-Triazol-4-amine (unsubstituted) No substituents Antimicrobial activity (MIC = 0.5–8 μg/ml vs. Staphylococcus)
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine 1-Benzyl, 4-Phenyl, 5-Amine Intermediate in heterocyclic synthesis
Key Observations:
  • Biological Activity : Substitutions at position 5 (e.g., aryl, heteroaryl) are critical for target engagement. The 4-chlorophenyl derivative in showed exceptional IDO1 inhibition due to electron-withdrawing effects.
  • Synthetic Flexibility : Ethyl and benzyl groups at position 1 allow tunable steric and electronic effects, influencing metabolic stability and binding affinity .

Pharmacological and Biochemical Profiles

Enzyme Inhibition
  • IDO1 Inhibition: The 4-amino-1,2,3-triazole core is a privileged scaffold for indoleamine 2,3-dioxygenase (IDO1) inhibitors. The N-(4-chlorophenyl) analogue achieved sub-micromolar potency, attributed to optimal steric and electronic interactions with the enzyme’s active site .
  • Antimicrobial Activity : Unsubstituted 2H-1,2,3-triazol-4-amine derivatives exhibit bacteriostatic effects against Staphylococcus strains (MIC = 0.5–8 μg/ml). Thiourea derivatives of this core also inhibit biofilm formation .
Kinase and Epigenetic Targets
  • KDM4C Demethylase Inhibition : 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride serves as a scaffold for histone lysine demethylase inhibitors, highlighting the versatility of the triazole-amine motif in epigenetic drug discovery .

Biological Activity

5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine (CAS No. 1779941-15-9) is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound features a triazole ring, known for its pharmacological significance, particularly in drug development due to its ability to interact with various biological targets. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C9H16N4C_9H_{16}N_4 with a molecular weight of 180.25 g/mol. The compound's structure is characterized by the presence of cyclopentyl and ethyl groups attached to the triazole ring, which may influence its biological properties.

PropertyValue
CAS Number1779941-15-9
Molecular FormulaC₉H₁₆N₄
Molecular Weight180.25 g/mol
Melting PointNot Available
Boiling PointNot Available

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Triazoles are well-documented for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various bacterial and fungal strains. For instance, studies on structurally similar triazoles have shown promising results in inhibiting the growth of pathogens such as Candida albicans and Staphylococcus aureus .

Enzyme Inhibition

Triazoles have been shown to inhibit various enzymes that play crucial roles in metabolic pathways. For instance, some studies highlight their ability to inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's . This suggests potential applications for this compound in neurological disorders.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of triazole derivatives:

  • Synthesis and Antimicrobial Testing :
    • A study synthesized various N-substituted triazoles and evaluated their antimicrobial activity against Escherichia coli and Bacillus subtilis. The results indicated that certain structural modifications enhanced antibacterial efficacy .
  • Anticancer Activity Assessment :
    • Research involving similar triazole compounds demonstrated that modifications to the triazole ring could significantly alter cytotoxicity against cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer). Some compounds showed IC50 values as low as 6.2 μM .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by cyclopentyl group introduction via alkylation. Key steps include:

  • Refluxing intermediates in acetic acid with sodium acetate to promote cyclization .
  • Purification via recrystallization (e.g., DMF/acetic acid mixtures) to achieve >95% purity .
  • Characterization using HPLC and NMR to verify structural integrity, with comparative analysis against known triazole derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are common pitfalls in data interpretation?

  • Methodological Answer :

  • 1H/13C NMR : Focus on distinguishing triazole ring protons (δ 7.5–8.5 ppm) and cyclopentyl/ethyl substituents (δ 1.0–2.5 ppm). Overlapping signals can be resolved using 2D techniques (HSQC, COSY) .
  • FT-IR : Confirm amine (-NH2) stretches at ~3300–3500 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
  • Mass Spectrometry : Use HRMS to validate molecular weight (e.g., C9H15N5 requires m/z 217.13) and avoid misassignment of fragmentation patterns .

Q. How should stability and storage conditions be managed to prevent degradation?

  • Methodological Answer :

  • Store under inert atmosphere (N2/Ar) at –20°C to prevent oxidation of the amine group .
  • Avoid prolonged exposure to light or humidity, which can hydrolyze the triazole ring .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Use quantum chemical calculations (e.g., DFT) to model electronic effects of substituents on triazole ring reactivity .
  • Apply molecular docking to predict binding affinity against target proteins (e.g., antimicrobial enzymes) .
  • Integrate ICReDD’s reaction path search algorithms to prioritize synthetic routes with minimal side-products .

Q. What experimental design strategies optimize reaction yield and selectivity for scale-up?

  • Methodological Answer :

  • Factorial Design : Test variables (temperature, catalyst loading, solvent polarity) systematically to identify interactions affecting yield .
  • DOE (Design of Experiments) : Use software (e.g., JMP, Minitab) to model nonlinear relationships and predict optimal conditions .
  • In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation and adjust parameters in real-time .

Q. How can contradictions in biological activity data (e.g., varying IC50 values) be resolved?

  • Methodological Answer :

  • Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Control for solvent effects (e.g., DMSO cytotoxicity) by limiting concentrations to <1% v/v .
  • Perform dose-response curves with triplicates and statistical analysis (e.g., ANOVA) to confirm reproducibility .

Q. What methodologies assess the environmental impact of synthetic byproducts?

  • Methodological Answer :

  • Use HPLC-MS/MS to identify and quantify trace impurities in waste streams .
  • Conduct in silico ecotoxicity predictions (e.g., EPA’s ECOSAR) to prioritize hazardous byproducts for degradation studies .
  • Partner with waste management experts to implement neutralization protocols for amine-containing residues .

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